1,2-Dichloroethyl ether

Description

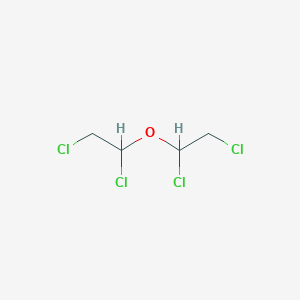

1,2-Dichloroethyl ether, also known as bis(2-chloroethyl) ether (BCEE), is a chlorinated ether with the molecular formula C₄H₈Cl₂O (molecular weight: 143.01 g/mol) and CAS number 111-44-4 . Its structure consists of two 2-chloroethyl groups linked by an oxygen atom (Cl–CH₂–CH₂–O–CH₂–CH₂–Cl). This compound is a colorless liquid with a pungent odor and a boiling point of 178°C . It is primarily used as a solvent, chemical intermediate, and simulant for sulfur mustard in research due to its structural similarities to blister agents .

Structure

3D Structure

Properties

CAS No. |

7166-44-1 |

|---|---|

Molecular Formula |

C4H6Cl4O |

Molecular Weight |

211.9 g/mol |

IUPAC Name |

1,2-dichloro-1-(1,2-dichloroethoxy)ethane |

InChI |

InChI=1S/C4H6Cl4O/c5-1-3(7)9-4(8)2-6/h3-4H,1-2H2 |

InChI Key |

MRYZFSAURXJWHV-UHFFFAOYSA-N |

Canonical SMILES |

C(C(OC(CCl)Cl)Cl)Cl |

Origin of Product |

United States |

Scientific Research Applications

Industrial Applications

1. Chemical Intermediate

The primary application of 1,2-dichloroethyl ether is as a chemical intermediate in the production of various chemicals:

- Pesticides : It serves as an essential precursor in synthesizing certain pesticides, enhancing agricultural productivity by controlling pests effectively .

- Solvents : Historically, this compound was utilized as a solvent for fats, waxes, greases, and esters. Although its use has diminished due to safety concerns, it still finds limited application in specific solvent formulations .

2. Vinyl Chloride Production

Approximately 95% of the global production of this compound is used in the manufacture of vinyl chloride monomer , which is crucial for producing polyvinyl chloride (PVC). This process involves the chlorination of ethylene and contributes significantly to the plastics industry .

Environmental Remediation

1. Groundwater Treatment

This compound is employed in remediation technologies for contaminated groundwater. Its ability to degrade chlorinated solvents makes it useful in bioremediation processes where microbial degradation is utilized to clean up hazardous waste sites .

Health and Safety Considerations

The use of this compound raises significant health concerns. The EPA classifies it as a probable human carcinogen (Group B2), based on evidence from animal studies showing increased incidences of liver tumors . Exposure can lead to acute health effects such as:

- Respiratory irritation

- Central nervous system depression

- Hepatotoxicity

Occupational exposure primarily occurs in chemical manufacturing facilities where safety measures are critical to mitigate risks associated with inhalation or skin contact .

Case Study 1: Pesticide Production

In a study examining the synthesis of a specific pesticide using this compound as an intermediate, researchers reported successful yields while monitoring for by-products that could pose environmental risks. The study highlighted the importance of optimizing reaction conditions to minimize waste and enhance safety protocols during production.

Case Study 2: Bioremediation Effectiveness

A field study investigated the effectiveness of using this compound in bioremediation efforts at a contaminated site. The results indicated that microbial populations adapted to utilize this compound as a carbon source effectively reduced concentrations of harmful chlorinated solvents within six months.

Comparison with Similar Compounds

1,2-Dichloroethane (Ethylene Dichloride)

- Molecular Formula : C₂H₄Cl₂

- CAS Number : 107-06-2

- Boiling Point : 83.5°C

- Toxicity: Targets the liver and kidneys; linked to carcinogenicity in animal studies .

- Applications : Key precursor in vinyl chloride production for PVC manufacturing .

| Property | 1,2-Dichloroethyl Ether (BCEE) | 1,2-Dichloroethane |

|---|---|---|

| Molecular Weight | 143.01 g/mol | 98.96 g/mol |

| Boiling Point | 178°C | 83.5°C |

| OSHA PEL | 15 ppm (Ceiling) | 50 ppm (8-hour TWA) |

| Primary Use | Solvent, mustard simulant | PVC production |

BCEE exhibits higher thermal stability and lower volatility compared to 1,2-dichloroethane, making it more suitable for high-temperature industrial processes. However, 1,2-dichloroethane’s widespread use in PVC synthesis overshadows BCEE’s niche applications .

1,2-Dichloroethylene (C₂H₂Cl₂)

- Isomers : cis- (156.60°C) and trans-1,2-dichloroethylene (48°C) .

- CAS Number : 540-59-0 (mixture)

- Toxicity : Less acutely toxic than BCEE but causes CNS depression at high exposures .

- Applications : Degreasing agent, refrigerant .

| Property | This compound (BCEE) | trans-1,2-Dichloroethylene |

|---|---|---|

| Molecular Weight | 143.01 g/mol | 96.94 g/mol |

| Boiling Point | 178°C | 48°C |

| OSHA PEL | 15 ppm | 200 ppm |

The trans isomer’s low boiling point and high volatility make it suitable for refrigeration, whereas BCEE’s higher boiling point limits its use in low-temperature applications .

Ethyl this compound (CAS 623-46-1)

- Molecular Formula : C₄H₈Cl₂O

- Structure : CH₃–CH₂–O–CHCl–CH₂Cl .

- Boiling Point : 140–145°C .

- Applications: Limited industrial use; studied in analytical chemistry as a derivative stabilizer .

This positional isomer of BCEE demonstrates how chlorine placement affects reactivity. Ethyl this compound’s lower symmetry reduces its environmental persistence compared to BCEE .

Toxicological and Regulatory Comparison

| Compound | Carcinogenicity | OSHA PEL | Key Health Risks |

|---|---|---|---|

| BCEE | Suspected (NIOSH) | 15 ppm (C) | Respiratory irritation, liver necrosis |

| 1,2-Dichloroethane | Likely (IARC Group 2A) | 50 ppm | Hepatotoxicity, CNS depression |

| trans-1,2-Dichloroethylene | Not classified | 200 ppm | Narcosis, mucous membrane irritation |

BCEE’s ceiling limit (15 ppm ) reflects its acute toxicity, whereas 1,2-dichloroethane’s higher permissible exposure limit (50 ppm ) aligns with its chronic risk profile .

Environmental Impact

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic substitution, where thionyl chloride acts as a chlorinating agent. The general equation is:

Key parameters include:

-

Temperature : 90–130°C.

-

Reaction time : 60–150 minutes.

Excess thionyl chloride ensures complete conversion, while elevated temperatures accelerate the reaction. Sulfur dioxide (SO₂) and hydrogen chloride (HCl) are evolved as gaseous by-products, necessitating robust venting and scrubbing systems.

Process Optimization

The patent outlines three embodiments with varying conditions (Table 1).

Table 1: Optimization of Reaction Conditions from Patent Examples

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Glycol ether (mol) | 2.0 | 2.0 | 3.0 |

| SOCl₂ (mol) | 4.1 | 4.1 | 6.1 |

| Temperature (°C) | 110 | 100 | 110 |

| Time (min) | 100 | 60 | 90 |

| Yield (%) | 81.7 | 76.8 | 79.7 |

Notably, higher temperatures (110°C) and longer reaction times (90–100 minutes) improved yields by ensuring complete conversion. The absence of solvents simplified purification, with crude product distilled directly under vacuum (10 mmHg) to isolate this compound at 108–110°C.

Historical Methods and Their Limitations

Prior to the solvent-free approach, the Pedersen method (1967) dominated synthesis protocols. This method employed benzene as a solvent and pyridine as an acid scavenger, as shown:

While effective, this method posed significant drawbacks:

-

Carcinogenic solvents : Benzene and pyridine are volatile and toxic, requiring stringent safety measures.

-

Complex purification : Post-reaction steps involved filtering pyridine hydrochloride and distilling benzene, increasing operational costs.

-

Lower efficiency : Typical yields ranged from 70–75%, marginally lower than modern methods.

Comparative Analysis of Synthesis Routes

Table 2: Pedersen Method vs. Solvent-Free Patent Method

| Criteria | Pedersen Method (1967) | Patent Method (1998) |

|---|---|---|

| Solvents | Benzene, pyridine | None |

| Reaction time | 4–6 hours | 1–2.5 hours |

| Yield | 70–75% | 76–82% |

| By-product management | Complex filtration | Direct distillation |

| Cost | High (pyridine) | Low |

| Safety | Hazardous | Improved |

The solvent-free method reduces toxicity risks and operational complexity, making it industrially preferable. However, both methods require careful handling of SOCl₂, a corrosive and moisture-sensitive reagent.

Side Reactions and By-Product Formation

Side products arise primarily from incomplete chlorination or thermal decomposition. Common impurities include:

-

Chloroacetaldehyde : Forms via partial oxidation of glycol ether.

-

Acetyl chloride : Observed in related syntheses of chloroethyl acetates.

-

Polymerized derivatives : Result from aldol condensation of aldehydes.

Infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) are critical for quality control. For instance, the absence of -OH peaks in IR (e.g., 752 cm⁻¹ for C-Cl bonds) confirms complete chlorination.

Industrial-Scale Considerations

Equipment Design

Waste Management

-

Liquid waste : Spent thionyl chloride is hydrolyzed to HCl and SO₂, which are recovered or neutralized.

-

Solid waste : Catalyst residues (if used) require hazardous waste disposal.

Emerging Alternatives and Research Gaps

While the solvent-free method is dominant, recent explorations include:

-

Catalytic chlorination : Lewis acids (e.g., ZnCl₂) to enhance reaction rates at lower temperatures.

-

Microwave-assisted synthesis : Reducing reaction times through dielectric heating.

However, these approaches lack industrial validation and require further study to assess scalability and cost-effectiveness.

Q & A

Basic: What are the key physicochemical properties of 1,2-dichloroethyl ether relevant to experimental design?

This compound (C₄H₈Cl₂O) has a molecular weight of 143.01 g/mol and a boiling point of 140–145°C . Its vapor pressure is 0.71 mm Hg at 20°C, and it has a log octanol/water partition coefficient (log Kow) of 1.58, indicating moderate lipophilicity . These properties are critical for determining its volatility in lab settings, solubility in solvents, and potential for bioaccumulation. Researchers should note its odor threshold (0.049 ppm) to assess exposure risks during handling .

Advanced: How can conflicting toxicity data in animal studies (e.g., liver tumors vs. no observed effects) be resolved methodologically?

Conflicting results often arise from differences in exposure routes, durations, or species sensitivity. For example, liver tumors in mice were reported in oral studies, but inhalation studies in rats showed no carcinogenicity . To resolve contradictions:

- Compare exposure metrics : Convert doses using EPA’s oral cancer slope factor (1.1 (mg/kg/d)) and inhalation MRL (0.1 mg/m³) for cross-study consistency .

- Assess metabolic pathways : Mice may metabolize the compound differently via cytochrome P450, producing reactive intermediates absent in rats.

- Evaluate study quality : Use ATSDR’s criteria (e.g., consistency across models, dose-response gradients) to weight high-confidence studies .

Basic: What are the established occupational exposure limits (OELs) for this compound?

OSHA’s permissible exposure limit (PEL) is 15 ppm (time-weighted average), equivalent to 90 mg/m³ using the conversion formula:

For C₄H₈Cl₂O (143.01 g/mol), 1 ppm = 5.85 mg/m³ . Researchers must monitor airborne concentrations using gas chromatography or infrared spectroscopy to ensure compliance.

Advanced: What methodological approaches optimize the synthesis of derivatives like 2,2-dimorpholinodiethylether (DMDEE) from this compound?

Optimal DMDEE synthesis involves:

- Feed rate control : A dichloroethyl ether feed rate of 0.4 mL/min minimizes side reactions, achieving 80% yield .

- Temperature modulation : 80°C balances reaction kinetics and side-product suppression.

- Stoichiometric ratios : A 10:1 morpholine-to-dichloroethyl ether ratio ensures complete reaction without excess reagent waste .

Validate purity via NMR or HPLC, noting that DMDEE’s weaker basicity simplifies separation from unreacted morpholine.

Basic: What biomarkers are used to assess this compound exposure in toxicological studies?

Biomarkers include:

- Blood/expired air detection : Gas chromatography-mass spectrometry (GC-MS) identifies parent compounds or metabolites like chloroacetic acid .

- Urinary metabolites : Quantify thioether adducts via liquid chromatography-tandem MS (LC-MS/MS), correlating levels with exposure doses in animal models .

Calibrate assays using spiked matrices to account for matrix effects and ensure reproducibility.

Advanced: How should researchers design chronic toxicity studies to address data gaps in human health risk assessment?

Key considerations:

- Exposure routes : Prioritize inhalation (most relevant to occupational settings) and oral (environmental contamination) pathways .

- Endpoint selection : Include body weight changes, hepatic enzyme activity (e.g., ALT, AST), and histopathology for liver tumors .

- Dose extrapolation : Use EPA’s benchmark dose modeling (BMD) to estimate low-dose risks from high-dose animal data .

Incorporate epidemiological data from occupational cohorts, though current studies are lacking .

Basic: What are the primary applications of this compound in academic research versus historical industrial uses?

Historically, it was used as a solvent for fats, paints, and gasoline purification . In research, it serves as:

- Synthetic intermediate : For pesticides and ether derivatives (e.g., DMDEE) .

- Toxicology model compound : To study chlorinated ether metabolism and carcinogenicity .

Avoid outdated applications (e.g., textile cleaning) due to stricter safety regulations.

Advanced: What analytical techniques validate the absence of genotoxic impurities in synthesized this compound batches?

- GC with electron capture detection (ECD) : Detects chlorinated byproducts (e.g., dichloroethyl peroxide) at ppm levels .

- Ames test : Screen for mutagenicity using Salmonella strains TA98 and TA100 with metabolic activation .

- Comet assay : Assess DNA damage in human hepatoma cells (HepG2) exposed to sub-chronic doses .

Basic: How is this compound regulated under international chemical safety frameworks?

It is classified as:

- EPA Group B2 : Probable human carcinogen, requiring cancer slope factors for risk assessment .

- OSHA “X” designation : Indicates potential synergism with other carcinogens, mandating respiratory protection .

Comply with TSCA reporting for industrial use and SARA Title III for emergency release reporting.

Advanced: What computational tools predict the environmental fate of this compound?

- EPI Suite : Estimates half-lives in air (14 days via hydroxyl radical oxidation) and water (hydrolysis t₁/₂ = 180 days) .

- QMRA models : Link groundwater concentrations (e.g., 840 ppb at waste sites) to probabilistic human exposure .

Validate predictions with field data from contaminated sites, adjusting for local soil pH and organic carbon content.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.